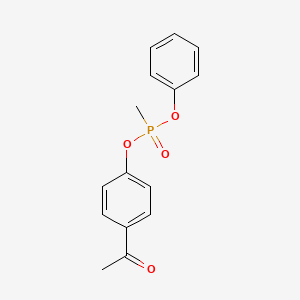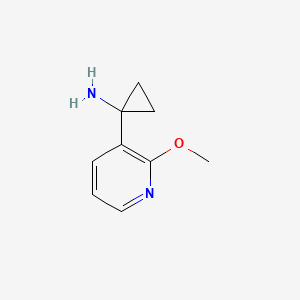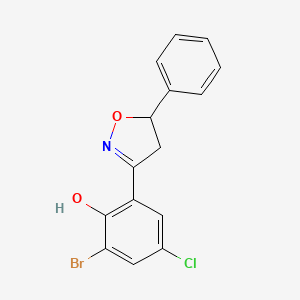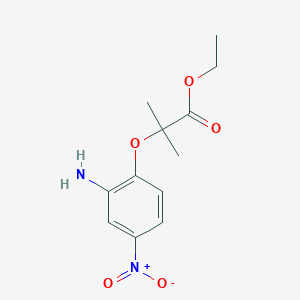
Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes an amino group, a nitro group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The esterification step involves reacting the intermediate with ethyl alcohol in the presence of an acid catalyst to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-nitrophenol: Shares the amino and nitro groups but lacks the ester functionality.
1-(2-Amino-4-nitrophenoxy)-2-(4-tert-octylphenoxy)ethane: Contains similar functional groups but with additional complexity in its structure.
Uniqueness
Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate is unique due to the presence of the ester group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
920297-11-6 |
|---|---|
Formule moléculaire |
C12H16N2O5 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H16N2O5/c1-4-18-11(15)12(2,3)19-10-6-5-8(14(16)17)7-9(10)13/h5-7H,4,13H2,1-3H3 |
Clé InChI |
MGNPDDLLLBRFHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
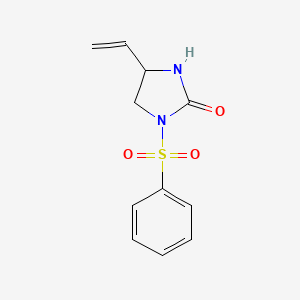
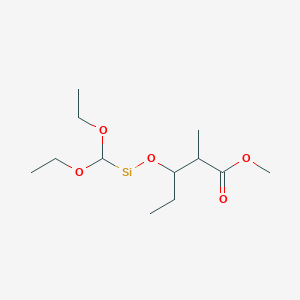
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

